molecular formula C16H21BrN4O2 B8689786 tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate

tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate

Cat. No.: B8689786
M. Wt: 381.27 g/mol
InChI Key: LXCOUNGTKJBIEU-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-bromo-1H-indazole-3-amine, which is then reacted with 1,1-dimethylethyl 4-piperazinecarboxylate under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or butanol and reagents such as hydrazine hydrate .

Chemical Reactions Analysis

1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can be compared with other indazole derivatives such as:

    6-Bromo-1H-indazol-3-amine: A precursor in the synthesis of the compound.

    N-(6-bromo-1H-indazol-3-yl)-2,2,2-trifluoroacetamide: Another indazole derivative with different functional groups.

    (6-Bromo-1H-indazol-4-yl)methanol: A similar compound with a different substitution pattern on the indazole ring.

These compounds share similar core structures but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C16H21BrN4O2

Molecular Weight

381.27 g/mol

IUPAC Name

tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-5-4-11(17)10-13(12)18-19-14/h4-5,10H,6-9H2,1-3H3,(H,18,19)

InChI Key

LXCOUNGTKJBIEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-bromo-2-nitro-2H-indazole (50 mg) and 1,1-dimethylethyl 1-piperazinecarboxylate (107 mg) in THF (1 ml) was stirred at reflux for 18 h. Additional 1,1-dimethylethyl 1-piperazinecarboxylate (107 mg) and DMAP (˜10 mg) were added and heating was continued for 24 h. The mixture was diluted with methanol then purified by reverse phase preparative HPLC to give the title compound as a yellow oil (28 mg).
Name
6-bromo-2-nitro-2H-indazole
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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